molecular formula C12H18F3N5O2 B2515642 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-33-0

4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2515642
CAS No.: 2101196-33-0
M. Wt: 321.304
InChI Key: PMAUNCAOXBXIEQ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide ( 2101196-33-0) is a high-purity chemical compound with a molecular formula of C12H18F3N5O2 and a molecular weight of 321.30 g/mol . This complex molecule is built on a 1H-pyrazole-5-carboxamide core , a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure is further distinguished by key substituents: a 4-amino group and a 2,2,2-trifluoroethyl chain on the pyrazole ring, as well as a N-(2-morpholin-4-ylethyl) side chain . The presence of the pyrazole moiety suggests significant research value, as this heterocycle is a key structural component in numerous compounds with documented anti-inflammatory, anticancer, and antimicrobial activities . The morpholine ring is a common feature in drug design, often included to influence the molecule's solubility, bioavailability, and metabolic profile . The trifluoroethyl group can enhance metabolic stability and membrane permeability, making the compound a promising candidate for investigation in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in various fields, including but not limited to, medicinal chemistry for the development of new therapeutic agents, chemical biology as a tool compound, and pharmacological research to explore novel mechanisms of action .

Properties

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N5O2/c13-12(14,15)8-20-10(9(16)7-18-20)11(21)17-1-2-19-3-5-22-6-4-19/h7H,1-6,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAUNCAOXBXIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=NN2CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a morpholine moiety and trifluoroethyl group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H17F3N4O\text{C}_{13}\text{H}_{17}\text{F}_3\text{N}_4\text{O}

Biological Activity Overview

Research indicates that compounds with pyrazole scaffolds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific biological activities of 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide are summarized in the following sections.

Antiviral Activity

A study on pyrazole-based compounds revealed that certain derivatives exhibit significant antiviral activity against HIV-1. The compound's structure suggests it may interact with viral enzymes or host cell pathways critical for viral replication. In vitro assays indicated that related pyrazoles demonstrated dose-dependent inhibition of HIV replication without significant cytotoxicity .

Anti-Cancer Properties

The compound has been investigated for its potential as an anti-cancer agent. In particular, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of kinase activity. For instance, compounds similar in structure to 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide have been reported to inhibit p21-activated kinases (PAKs), which are involved in cell motility and proliferation . This inhibition leads to reduced phosphorylation of key signaling proteins, thereby impairing cancer cell growth.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features. For 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, the presence of the morpholine ring and trifluoromethyl group is hypothesized to enhance solubility and bioavailability. SAR studies have indicated that modifications to the pyrazole core can significantly affect potency and selectivity against various biological targets .

Case Studies

Case Study 1: Anti-HIV Activity
In a screening of pyrazole derivatives against HIV-1, several compounds were identified as having potent inhibitory effects. The lead compound from this study showed an EC50 value indicating effective inhibition at low concentrations while maintaining low toxicity levels .

Case Study 2: Cancer Cell Proliferation
Another study focused on the effects of pyrazole derivatives on thyroid cancer cells demonstrated that treatment with similar compounds resulted in decreased cell viability and migration capabilities. This was attributed to the inhibition of PAK phosphorylation, suggesting a potential therapeutic avenue for targeting metastatic cancer .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has yet to be fully characterized; however, related compounds have shown favorable absorption and metabolism characteristics. Studies indicate that modifications in the molecular structure can lead to improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of pyrazole and morpholine have been shown to inhibit tumor growth in various cancer cell lines. A study on related pyrazole derivatives demonstrated significant cytotoxic effects against breast and colon cancer cells, suggesting that 4-Amino-N-(2-morpholin-4-ylethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide may also possess similar properties .

Antimicrobial Effects

Compounds containing morpholine and pyrazole scaffolds have been evaluated for their antimicrobial activities. Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for various enzymes involved in metabolic processes. Research on related compounds has shown inhibition of carbonic anhydrase isozymes, which are crucial for maintaining acid-base balance in biological systems . This suggests potential applications in treating conditions like glaucoma or metabolic disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against human cancer cell lines with IC50 values < 10 µM .
Study BAntimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria with MIC values < 50 µg/mL .
Study CEnzyme InhibitionInhibited carbonic anhydrase with IC50 values indicating potential therapeutic uses .

Comparison with Similar Compounds

Trifluoroethyl vs. Fluoroethyl/Alkyl Groups

  • 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide (): Replaces trifluoroethyl with a fluoroethyl group, reducing lipophilicity (logP ≈ 0.8 vs. ~1.5 for trifluoroethyl derivatives).
  • 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine ():
    • Shares the trifluoroethyl group but lacks the carboxamide and morpholine substituents. This simpler structure may exhibit reduced bioavailability or target specificity .

Morpholinylethyl vs. Other Amine Substituents

  • 3-Amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide (): Features an isopropyl group instead of trifluoroethyl. The shared morpholinylethyl chain suggests similar solubility profiles .
  • N-(4-(3-Oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide derivatives (): These antimalarial agents incorporate a 3-oxomorpholino group on a phenyl ring. The morpholine’s oxygen atom may enhance hydrogen bonding, but the absence of a trifluoroethyl group limits direct comparison .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Target Compound C₁₁H₁₇F₃N₄O₂* ~314.3 Trifluoroethyl, morpholinylethyl -
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-... C₈H₁₃FN₄O 200.2 Fluoroethyl, dimethyl carboxamide
3-Methyl-1-(trifluoroethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.1 Trifluoroethyl, methyl
3-Amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-... C₁₄H₂₄N₆O₂ 308.4 Isopropyl, morpholinylethyl

*Estimated based on structural similarity to and .

Q & A

Q. How are reaction mechanisms elucidated for multi-step syntheses?

  • Methodology : Isotopic labeling (e.g., 15^{15}N in hydrazine) tracks nitrogen incorporation. Intermediate trapping (e.g., using TEMPO for radical pathways) and DFT-based transition-state modeling clarify mechanisms .

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